molecular formula C7H5BrFNO B8766868 2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

Cat. No.: B8766868
M. Wt: 218.02 g/mol
InChI Key: HCMWENGJFAOKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-bromo-1-(4-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2

InChI Key

HCMWENGJFAOKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine) palladium(0) (0.439 g, 0.380 mmol) was added to a solution containing 2-chloro-4-fluoropyridine (1 g, 7.60 mmol) and tributyl(1-ethoxyvinyl)tin (2.59 ml, 7.60 mmol) in Toluene (15.21 ml). In a capped vial, the reaction was heated to 110° C. for overnight. LC/MS verified that the vinyl enolate intermediate formed. The reaction was cooled to room temperature, filtered thru a plug of Celite and the filtrate concentrated. The resulting residue was diluted with THF (20 mL) and water (2 mL). The reaction mixture was cooled to 0° C. and N-bromosuccinimide (1.624 g, 9.12 mmol) was added. The reaction was stirring for 1 hour and warmed to room temperature. The reaction was diluted with ethyl acetate and washed with water. Separated organics, dried with MgSO4, filtered and concentrated. Purified using Combiflash using 0% to 20% ethyl acetate in hexanes to afford 2-bromo-1-(4-fluoropyridin-2-yl)ethanone (1.4 g, 6.42 mmol, 84% yield) as a light purple oil. 1H NMR (CDCl3, 400 MHz), δ: 4.81 (s, 2H), 7.24 (m, 1H), 7.79 (m, 1H), 8.65 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
15.21 mL
Type
solvent
Reaction Step One
[Compound]
Name
vinyl enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.624 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.439 g
Type
catalyst
Reaction Step Five

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